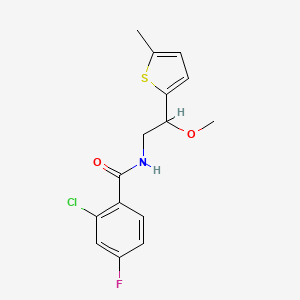

![molecular formula C14H13BrClNO3 B2943290 5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1251699-45-2](/img/structure/B2943290.png)

5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

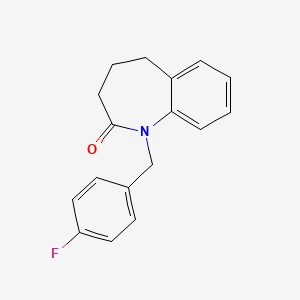

The compound “5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” is likely to be an organic compound containing a benzamide group, which is a carboxamide derived from benzoic acid. It also contains halogen substituents (bromo and chloro groups), a hydroxy group, and a furan ring, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with bromo and chloro groups, an amide group, and a furan ring. The exact spatial arrangement would depend on the specific locations of these substituents on the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzene ring could undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis or reduction reactions. The halogen atoms could be replaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamide derivatives are solid at room temperature. The presence of halogen atoms, an amide group, and a furan ring could influence its polarity, solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Research on compounds structurally related to 5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide has highlighted their potential in various scientific fields. For instance, the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde demonstrated these compounds' antimicrobial and pharmacological activities. This suggests that related compounds, including 5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, could have similar applications in developing new therapeutic agents (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Antipsychotic Properties

A study on 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, which share a structural resemblance with 5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, revealed these compounds as highly potent inhibitors of dopamine D-2 receptors. This indicates a potential research pathway for the use of 5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide in studying antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

CCR5 Antagonism and HIV Treatment

The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including compounds with structural similarities to 5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, have shown promise as non-peptide CCR5 antagonists. This is particularly relevant for research into HIV infection treatments, where CCR5 serves as a critical co-receptor for the virus entry into cells (Cheng De-ju, 2014).

Synthetic Techniques and Chemical Properties

The development of synthetic methods and the exploration of chemical properties of related compounds provide a basis for further applications in materials science, drug design, and molecular engineering. For example, studies on the regioselective bromination and functionalization of synthetic bacteriochlorin indicate the potential of 5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide in photodynamic therapy and as a photosensitizer due to its structural analogies (Fan, Taniguchi, & Lindsey, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO3/c1-8-2-5-13(20-8)12(18)7-17-14(19)10-6-9(15)3-4-11(10)16/h2-6,12,18H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVAGWGWXXZHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)

![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2943215.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)